methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, the introduction of the chlorobenzoyl and dimethylanilino groups, and the final esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives and compounds with chlorobenzoyl and dimethylanilino groups. Examples include:
- Methyl 3-[(3-chlorobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate
- 6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
Uniqueness
Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-[(3-chlorobenzoyl)amino]-2-[(E)-2-(3,5-dimethylanilino)ethenyl]-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-14-9-15(2)11-18(10-14)26-8-7-21-19(23(29)31-3)13-20(24(30)32-21)27-22(28)16-5-4-6-17(25)12-16/h4-13,26H,1-3H3,(H,27,28)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKBFWTOBTNDW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C/C2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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